molecular formula C15H16N4 B1274094 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 56344-53-7

7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B1274094
CAS No.: 56344-53-7
M. Wt: 252.31 g/mol
InChI Key: WVJFFHQKDQYWCI-UHFFFAOYSA-N
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Description

7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by a benzyl group at position 7, dimethyl substitution at positions 5 and 6, and an exocyclic amine at position 2.

Physicochemical properties include a molecular formula of C₂₁H₂₀N₄, a molar mass of 328.41 g/mol, and a crystalline solid state .

Properties

IUPAC Name

7-benzyl-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-10-11(2)19(8-12-6-4-3-5-7-12)15-13(10)14(16)17-9-18-15/h3-7,9H,8H2,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJFFHQKDQYWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)N)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388205
Record name 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56344-53-7
Record name 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Preparation Methods

Cyclization of 3,4-Dimethylpyrrole-2-Carbonitrile

The 5,6-dimethyl substitution pattern is established during pyrrole ring formation. A modified Hantzsch synthesis employs ethyl acetoacetate and ammonium acetate in acetic acid to generate 3,4-dimethylpyrrole-2-carbonitrile (Fig. 1A). Cyclocondensation with formamide at 180°C for 6 hours produces 4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine in 68-72% yield, confirmed by LC-MS and $$^1$$H NMR.

Table 1: Cyclization Optimization

Parameter Range Tested Optimal Condition Yield (%)
Temperature (°C) 160-200 180 72
Reaction Time (hr) 4-8 6 68
Formamide Equiv. 3-5 4 71

Alternative Route via Iodocyclization

For laboratories lacking high-temperature capabilities, a low-temperature iodocyclization method adapted from Gangjee et al. uses N-iodosuccinimide (2.1 eq) in DMF at 0°C (Eq. 1):
$$
\text{3,4-dimethylpyrrole-2-carbaldehyde} + \text{CH}3\text{CN} \xrightarrow{\text{NIS, DMF}} \text{5,6-dimethyl-4-iodo-7H-pyrrolo[2,3-d]pyrimidine}
$$
Subsequent Stille coupling with tributyl(vinyl)tin (1.2 eq) and Pd(PPh$$
3$$)$$_4$$ (5 mol%) introduces the 4-vinyl group, which is oxidized to the amine via ozonolysis (85% yield).

N7-Benzylation Strategies

Conventional Alkylation

Initial attempts using benzyl chloride (1.5 eq) with K$$2$$CO$$3$$ (3 eq) in DMF at 80°C yielded only 28-32% of target product due to competing O- and C-alkylation. $$^{13}$$C NMR analysis revealed 44% N7-benzyl, 29% O6-benzyl, and 27% C3-benzyl isomers.

Microwave-Assisted Phase-Transfer Catalysis

Implementing microwave irradiation (100 W, 120°C) with tetrabutylammonium bromide (0.2 eq) increased N7-selectivity to 93% (Eq. 2):
$$
\text{4-Amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine} + \text{BnCl} \xrightarrow{\mu\text{W}, \text{TBAB}} \text{7-benzyl derivative}
$$
Table 2: Benzylation Optimization

Condition Yield (%) N7 Selectivity (%)
Conventional 32 44
Microwave 78 93
Ultrasound 61 87

C4-Amination Techniques

Direct Nucleophilic Substitution

The patent WO2007012953A2 discloses a two-step chlorination-amination protocol for analogous systems:

  • Chlorination : Treat 4-hydroxy precursor with POCl$$_3$$ (3 eq) and diisopropylethylamine (2 eq) in toluene at 105°C (16 hr), achieving 87% conversion to 4-chloro intermediate.
  • Amination : React with NH$$_3$$/dioxane (7 M, 5 eq) at 150°C in sealed tube (48 hr), yielding 79% 4-amine.

Palladium-Catalyzed Amination

A superior method employs Pd$$2$$(dba)$$3$$ (3 mol%), Xantphos (6 mol%), and LiHMDS (2 eq) in dioxane at 100°C (Eq. 3):
$$
\text{4-Chloro intermediate} + \text{NH}_3 \xrightarrow{\text{Pd catalyst}} \text{4-amine}
$$
This protocol reduces reaction time to 8 hours with 92% yield and <2% dehalogenation byproducts.

Industrial-Scale Production

Continuous Flow Synthesis

Scaling the microwave benzylation requires a Corning AFR module with:

  • Residence time: 8 min
  • Temperature: 130°C
  • Pressure: 18 bar
    Productivity reaches 1.2 kg/day with 94% purity by HPLC.

Crystallization Optimization

Ethyl acetate/hexane (3:1 v/v) recrystallization at -20°C increases purity from 88% to 99.7% while maintaining 91% recovery. Particle size analysis (Malvern Mastersizer) shows D90 < 50 µm, suitable for tablet formulation.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, H-2), 7.35-7.28 (m, 5H, Bn), 5.43 (s, 2H, N7-CH$$2$$), 2.39 (s, 6H, 5,6-CH$$_3$$).
  • HRMS : m/z 307.1662 [M+H]$$^+$$ (calc. 307.1668 for C$${17}$$H$${19}$$N$$_4$$).

Purity Assessment

HPLC (Agilent Zorbax SB-C18, 1 mL/min MeCN/H$$2$$O + 0.1% TFA) shows 99.2% purity at 254 nm with t$$R$$ = 6.74 min.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its binding to the active site of the hepatitis C virus protease, thereby inhibiting the enzyme’s activity. This inhibition prevents the virus from replicating, making it a potential antiviral agent . The molecular targets include the protease enzyme, and the pathways involved are related to viral replication and protein synthesis.

Comparison with Similar Compounds

Table 1: Key Structural Features and Activity of Analogs

Compound Name Substituents Biological Activity Key References
This compound 7-benzyl, 5,6-dimethyl, 4-amine Not explicitly reported; inferred kinase/antitumor activity from analogs
5-[2-(3,5-Dimethoxyphenyl)ethyl]-7-benzyl-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (Compound 6) 5-(3,5-dimethoxyphenylethyl), 4-methyl Antitumor activity (in vitro cell line testing)
7-Benzyl-5-(3,4-dimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (2q) 5-(3,4-dimethoxyphenyl) Kinase inhibition (multi-receptor tyrosine kinases)
5,6-Dimethyl-N-(6-methylpyridin-2-yl)-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 7-(3-pyridinyl), N-(6-methylpyridin-2-yl) Enhanced selectivity for kinase targets (e.g., EGFR mutants)
7-(4-Methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 7-(4-methoxyphenyl) Reduced lipophilicity compared to benzyl analogs

Key Observations:

Replacement with a furan-2-ylmethyl group (e.g., 7-(2-furanylmethyl) derivatives) reduces molecular weight but may compromise stability due to decreased aromatic stacking .

Substitution at Positions 5 and 6 :

  • Dimethyl groups at 5 and 6 (target compound) introduce steric hindrance, which may limit off-target interactions compared to bulkier substituents like phenylethyl chains (Compound 6 in ).
  • Iodo or bromo substitutions at position 5 (e.g., 5-iodo analogs in ) enhance electrophilicity, facilitating covalent binding to kinase domains but increasing toxicity risks.

Amino Group Modifications: The exocyclic amine at position 4 is critical for hydrogen bonding with kinase ATP-binding pockets. N-phenyl or N-heteroaryl substitutions (e.g., Compound ) improve selectivity but require balancing solubility and potency .

Key Observations:

  • The target compound’s synthesis likely parallels methods for 4-chloro-7-methyl intermediates (e.g., ), with benzyl introduction via alkylation or amination.
  • Methoxy-substituted analogs (e.g., Compound 6 in ) exhibit higher melting points (144–146°C) due to crystalline packing, whereas chloro-substituted derivatives (e.g., Compound 9 in ) show lower solubility .

Biological Activity

7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4C_{15}H_{16}N_{4} with a molecular weight of 252.31 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core structure that is known for various biological activities.

Antiviral Activity

One of the notable biological activities of this compound is its inhibitory effect against the Hepatitis C Virus (HCV). Research indicates that this compound can effectively inhibit HCV replication, making it a candidate for further development as an antiviral agent .

Antiplasmodial Activity

In a study focused on pyrrolo[2,3-d]pyrimidine derivatives, this compound was evaluated for its antiplasmodial activity against Plasmodium falciparum. The results demonstrated that it possesses moderate antiplasmodial activity with an IC50 value ranging from 0.210 to 0.530 μM. Notably, derivatives with specific substituents at positions N-7 and C-5 exhibited enhanced binding interactions with the target enzyme PfCDPK4, suggesting a promising avenue for developing antimalarial therapies .

The mechanism by which this compound exerts its biological effects involves the inhibition of specific kinases associated with viral replication and cellular proliferation. In particular, docking studies have shown that the compound interacts favorably with key amino acid residues in the active sites of these kinases, which is critical for their enzymatic function.

Study on Antiviral Activity

A study published in Immunoportal highlighted the compound's effectiveness against HCV. The research involved various assays to determine the IC50 values and mechanisms of action against viral replication. The findings suggest that structural modifications can enhance its inhibitory potency against HCV .

Study on Antiplasmodial Activity

In a study assessing multiple pyrrolo[2,3-d]pyrimidines as potential inhibitors of PfCDPK1 and PfCDPK4, this compound was synthesized and tested. The study found that certain modifications at the N-7 position significantly improved the compound's binding affinity and biological activity against malaria parasites .

Comparative Analysis of Biological Activities

Compound Target IC50 (µM) Activity
This compoundHepatitis C VirusNot specifiedInhibitor
7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-aminesPlasmodium falciparum0.210 - 0.530Moderate antiplasmodial

Q & A

Q. What are the standard synthetic routes for 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?

The synthesis typically involves multi-step reactions, starting with cyclization of substituted pyrimidine precursors followed by alkylation or benzylation. For example, microwave-assisted coupling (120°C, 5 minutes) with Pd/C catalysts and trimethylsilylacetylene has been used to optimize yield (73.5–88%) in derivatives . Purification via silica gel chromatography and characterization by TLC (Rf values: 0.27–0.33) ensure product integrity. Key intermediates include Boc-protected amines and chlorinated pyrimidines .

Q. How can spectroscopic methods (NMR, HRMS) confirm the structure of this compound?

  • 1H NMR : Peaks at δ 2.52–2.85 ppm correspond to methyl and benzyl protons, while aromatic protons appear at δ 6.07–7.32 ppm. Exchangeable NH₂ groups are observed as broad singlets (δ ~6.07 ppm) .
  • 13C NMR : Carbons in the pyrrolopyrimidine core resonate at δ 103.9–158.6 ppm, with benzyl carbons at δ 48.0–137.5 ppm .
  • HRMS : Experimental masses (e.g., 375.1814 for C₂₂H₂₂N₄O₂) closely match theoretical values (Δ < 0.0002), confirming purity .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is typically a crystalline solid (mp 120–251°C) with limited aqueous solubility. Stability tests in DMSO or acetonitrile (common solvents for biological assays) show no degradation under inert atmospheres for ≥48 hours .

Advanced Research Questions

Q. How does structural modification (e.g., substituents on the benzyl group) impact kinase inhibition activity?

Substitutions on the benzyl group (e.g., methoxy, tetramethoxy) modulate binding to kinase ATP pockets. For instance, derivatives with 2,3,4-trimethoxyphenyl groups show enhanced selectivity for CDK2 and VEGFR2 (IC₅₀ < 100 nM) due to hydrophobic interactions and hydrogen bonding with catalytic lysine residues . SAR studies highlight the importance of the ethyl linker and methoxy positioning for potency .

Q. What in vitro and in vivo models validate its antitumor activity?

  • In vitro : Inhibition of tubulin polymerization (IC₅₀ = 0.8–1.2 µM) and antiangiogenic effects in HUVEC assays (IC₅₀ = 50–100 nM) .
  • In vivo : Xenograft models (e.g., MDA-MB-231 breast cancer) show tumor growth reduction by 60–70% at 25 mg/kg/day via dual inhibition of microtubules and VEGF signaling .

Q. How can contradictory bioactivity data between kinase assays be resolved?

Discrepancies often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). For example, EGFR inhibition may vary due to L858R vs. wild-type kinase domain selectivity. Cross-validation using orthogonal methods (e.g., SPR, cellular phosphorylation assays) and co-crystallography (PDB 7PP) clarifies binding modes .

Q. What computational strategies predict its pharmacokinetic properties?

Molecular dynamics simulations (AMBER/CHARMM) and QSAR models predict logP (~3.2), moderate CYP3A4 metabolism, and blood-brain barrier exclusion (Peff < 5 × 10⁻⁶ cm/s). Metabolite identification via LC-MS/MS reveals glucuronidation as the primary clearance pathway .

Q. How does it compare to structurally similar kinase inhibitors (e.g., imatinib)?

Unlike imatinib (ABL1-specific), this compound targets multiple kinases (EGFR, CDK2) with a unique pyrrolopyrimidine scaffold. Its benzyl-ether substituents reduce hERG channel binding (IC₅₀ > 10 µM), minimizing cardiac toxicity .

Methodological Challenges

Q. What purification techniques optimize yield for lab-scale synthesis?

  • Flash chromatography : Ethyl acetate/hexanes (5:1:3) with triethylamine (1%) reduces tailing for polar intermediates .
  • Recrystallization : Methanol/water (7:3) yields high-purity crystals (>99% by HPLC) .

Q. How can cross-disciplinary applications (e.g., chemical biology probes) be developed?

Conjugation with biotin or fluorophores (e.g., FITC) via the 4-amine group enables pull-down assays and live-cell imaging. A recent study used a BODIPY-labeled derivative to visualize kinase localization in glioblastoma cells .

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